propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate
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Overview
Description
Propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate is a chemical compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate group attached to a pyrrole ring, which is further substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate typically involves the esterification of 2-(2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial effects. The pyrrole ring and benzoate group play crucial roles in binding to the active sites of target enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Similar structure but lacks the ester group.
2-(2,5-Dimethylpyrrol-1-yl)alkanals: Aldehyde derivatives with similar pyrrole substitution.
2-(2,5-Dimethylpyrrol-1-yl)alkan-1-ones: Ketone derivatives with similar pyrrole substitution.
Uniqueness
Propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate is unique due to its ester functionality, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl ester group enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-7-5-6-8-15(14)17-12(3)9-10-13(17)4/h5-11H,1-4H3 |
InChI Key |
LVLLGDXAUKOZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)OC(C)C)C |
Origin of Product |
United States |
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